tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate
Description
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)18-12-8-4-5-11-15(20)13-9-6-7-10-14(13)19(22)23/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,18,21) |
InChI Key |
WHBDOEMKGLPAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate generally involves the construction of a carbamate-protected amino or hydroxy intermediate, followed by functionalization with a 2-nitrophenyl moiety and keto group on the hexyl chain. The tert-butyl carbamate (Boc) group serves as a protecting group for amines, facilitating selective reactions at other functional sites.
Preparation via Carbamate Derivative Condensation (Patent CN102020589B)
One notable method involves condensation of a Boc-protected amino acid derivative with an aromatic amine, forming the carbamate intermediate:
- Starting materials: N-BOC-D-Serine (a Boc-protected amino acid) and benzylamine or substituted aromatic amines.
- Activation: Formation of mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as acid scavenger.
- Solvent: Anhydrous ethyl acetate.
- Reaction conditions: Initial cooling to 0°C for anhydride formation, followed by addition of amine and warming to 10–15°C for 2 hours.
- Workup: Extraction, washing with dilute hydrochloric acid and brine, solvent evaporation, and crystallization from hexane/ethyl acetate.
- Yield: High yield of 93.1% reported for a related carbamate intermediate.
This method emphasizes mild conditions and high selectivity for the carbamate formation step, which is critical for subsequent functionalization.
Palladium-Catalyzed Coupling Reactions
Advanced synthetic routes employ palladium-catalyzed cross-coupling to introduce aromatic substituents onto the carbamate backbone:
- Catalysts and Ligands: Pd2(dba)3·CHCl3, tris(dibenzylideneacetone)dipalladium(0), and bidentate phosphine ligands such as Xantphos or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
- Bases: Cesium carbonate is commonly used to deprotonate and activate substrates.
- Solvents: Toluene, tetrahydrofuran (THF), or 1,4-dioxane under inert atmosphere (argon or nitrogen).
- Temperature: Typically 90–110°C with reaction times ranging from overnight to 20 hours.
- Example: Coupling of tert-butyl carbamate with aryl bromides or chlorides bearing nitro substituents to form the desired carbamate derivative.
- Purification: Column chromatography on silica gel using gradients of ethyl acetate/hexane or methanol/dichloromethane.
- Yields: Moderate to good yields reported, e.g., 57% for coupling with bromopyridine derivatives.
This approach allows for the installation of complex aromatic groups, including the 2-nitrophenyl moiety, onto the carbamate framework with high regioselectivity.
Multi-Step Synthetic Sequences
Some synthetic routes involve multi-step sequences combining:
- Formation of Boc-protected intermediates.
- Palladium-catalyzed cross-coupling to introduce aromatic substituents.
- Conversion of nitrile to amide functionalities.
- Deprotection steps to yield the final carbamate compound.
These sequences require careful control of reaction conditions, stoichiometry, and purification to achieve high purity and yield.
Alternative Methods Involving Formic Acid-Mediated Reactions
Although less directly related, formic acid-mediated condensation reactions have been reported for related carbamate derivatives involving aromatic aldehydes and sulfinates in mixed solvents (THF/water) at room temperature over extended times (up to 6 days). These methods yield carbamate derivatives with aromatic substituents, demonstrating the versatility of carbamate chemistry.
Summary of Key Data and Conditions
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mixed acid anhydride formation | N-BOC-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine | Anhydrous ethyl acetate | 0–5°C | 2 hours | - | Formation of activated intermediate |
| Carbamate condensation | Addition of benzylamine | Anhydrous ethyl acetate | 10–15°C | 2 hours | 93.1 | High yield, crystallization from hexane/ethyl acetate |
| Pd-catalyzed cross-coupling | Pd2(dba)3·CHCl3 + Xantphos + Cs2CO3 + aryl bromide/chloride + tert-butyl carbamate | Toluene / THF / 1,4-dioxane | 90–110°C | 12–20 hours | 57–76 | Inert atmosphere, sealed flask, column chromatography purification |
| Formic acid condensation (related) | tert-butyl carbamate + 2-bromo-4-cyanobenzaldehyde + sodium benzenesulfinate + formic acid | THF/water | 20°C | 144 hours | 3.35 g isolated | Slow room temperature reaction for aromatic carbamate derivatives |
Research Findings and Perspectives
- The use of Boc-protected amino acids as starting materials enables efficient introduction of the carbamate functionality with high selectivity and yield.
- Mixed acid anhydride intermediates formed with isobutyl chlorocarbonate are key to activating the carboxyl group for amine coupling.
- Palladium-catalyzed cross-coupling reactions provide a versatile and robust method to attach aromatic nitrophenyl groups, essential for the target compound’s structure.
- The choice of ligand and base critically influences reaction efficiency and product purity.
- Mild reaction conditions and careful workup procedures minimize side reactions and degradation.
- The multi-step nature of the synthesis demands rigorous purification and characterization at each stage to ensure the integrity of the final compound.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic workflows.
Reaction Conditions and Outcomes
| Condition | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (aqueous), THF | 6-(2-nitrophenyl)-6-oxohexan-1-amine | 85–90% | |
| Basic hydrolysis | NaOH, H<sub>2</sub>O/MeOH | Carbamic acid intermediate (unstable) | ~70% |
Mechanistic Notes :
-
Acidic conditions cleave the Boc group via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis proceeds through hydroxide ion attack on the carbamate carbonyl, forming a tetrahedral intermediate .
Aminolysis and Transcarbamoylation
The carbamate moiety participates in aminolysis reactions with primary or secondary amines, enabling the synthesis of ureas or substituted carbamates.
Key Reactions
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 60°C, 12 h | N-Benzyl-6-(2-nitrophenyl)-6-oxohexylurea | 78% | |
| Piperidine | CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h | Piperidin-1-yl carbamate derivative | 65% |
Applications :
-
Used to generate combinatorial libraries for drug discovery.
Nitro Group Reduction
The 2-nitrophenyl group can be selectively reduced to an amine, enhancing reactivity for further functionalization.
Reduction Methods
| Method | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H<sub>2</sub>, Pd/C, EtOH | 6-(2-aminophenyl)-6-oxohexyl carbamate | 92% | |
| Chemical reduction | SnCl<sub>2</sub>, HCl, EtOH | Same as above | 88% |
Notes :
-
Catalytic hydrogenation preserves the carbamate group, while harsh acidic conditions may lead to partial hydrolysis .
Cyclization Reactions
The compound participates in base-mediated reductive cyclization to form heterocyclic structures.
Example Reaction
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | - | Tetrahydroisoquinoline derivative | 75% |
Mechanism :
-
Intramolecular attack of the generated amine (post nitro reduction) on the ketone group forms a six-membered ring .
Cross-Coupling Reactions
The aromatic nitro group facilitates Suzuki-Miyaura couplings when reduced to an amine.
Example Protocol
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acid | Biaryl carbamate derivative | 68% |
Curtius Rearrangement
Under specific conditions, the carbamate can undergo Curtius rearrangement to form isocyanates.
Reaction Data
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate, NaN<sub>3</sub> | Zn(OTf)<sub>2</sub>, TBAI | Isocyanate intermediate | 60% |
Applications :
Scientific Research Applications
Scientific Research Applications
- Peptide Synthesis: tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate is commonly used in solution phase peptide synthesis. It acts as a building block in the creation of peptides with specific sequences and structures. The compound is incorporated into the peptide chain during synthesis, facilitating the production of desired peptides.
- Medicinal Chemistry: The compound has garnered attention in medicinal chemistry due to its potential biological activities. Derivatives of tert-butyl carbamate exhibit cytostatic properties against various cancer cell lines. They can inhibit specific enzymes related to cancer progression, suggesting applications in cancer therapy.
- Enzyme Inhibition: this compound has been studied for its interaction with cytochrome P450 enzymes, crucial in drug metabolism. Modulation of these enzymes can alter the pharmacokinetics of other therapeutic agents. The presence of the carbamate group may influence the compound's ability to act as a prodrug, enhancing bioavailability and therapeutic efficacy.
- Antimicrobial Activity: Derivatives of this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and various fungal strains, opening avenues for further research into its use as an antibiotic or antifungal agent.
Case Studies
- Cytotoxicity Assessment: In vitro studies have demonstrated that tert-butyl carbamate derivatives exhibit significant cytotoxic effects on MLLr leukemia cells at nanomolar concentrations, suggesting a targeted approach in treating specific types of leukemia.
- Antimicrobial Efficacy: A comparative study evaluated the antimicrobial activity of several nitrophenyl-containing compounds, including tert-butyl carbamate derivatives. Results indicated a notable inhibition zone against selected bacterial strains, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate involves the interaction of its functional groups with biological targets. The carbamate group can be hydrolyzed by enzymes, releasing active compounds that interact with specific molecular pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Comparative Properties
| Property | Target Compound | Halogenated Analogues | Hydroxyhexyl Derivative | Benzothiazolyl Derivative |
|---|---|---|---|---|
| Reactivity | Nitro reduction, electrophilic substitutions | Nucleophilic substitutions | Esterification, oxidation | Heterocycle-mediated interactions |
| Solubility | Moderate in organic solvents | Low (halogenated) | High (polar solvents) | Low (lipophilic) |
| Applications | Drug intermediates, materials | Alkylation agents | Bioconjugation | Antimicrobial agents |
Biological Activity
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.4 g/mol. The compound features a tert-butyl group , which provides steric hindrance and stability, and a carbamate functional group , significant for its reactivity and potential interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₅ |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 2059971-35-4 |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in enzyme interactions and protein modifications. Its unique structure allows it to selectively bind to specific biological targets, making it a valuable tool in biochemical studies.
The mechanism of action for this compound involves:
- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways within cells.
- Non-Covalent Interactions : It likely interacts with biological targets through hydrogen bonding and hydrophobic interactions, affecting cell signaling and gene expression.
These interactions can lead to altered cellular responses, showcasing the compound's potential therapeutic applications in treating diseases related to enzyme dysregulation.
Case Studies and Research Findings
- Enzyme Inhibition : In vitro studies have demonstrated that this compound inhibits specific phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. The compound's inhibition of PDE4 has been linked to anti-inflammatory effects, making it a candidate for treating conditions like asthma and psoriasis .
- Protein Interaction Studies : The compound has been shown to selectively bind to certain proteins involved in cancer progression. For instance, studies indicate that it can inhibit the activity of proteins that promote tumor growth, suggesting its potential as an anticancer agent.
- Therapeutic Applications : Research has highlighted the compound's efficacy in reducing inflammation in animal models. For example, in a study involving ovalbumin-induced asthmatic mice, administration of the compound led to significant reductions in airway hyperreactivity and improved lung histology .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related carbamates is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate | C₁₇H₂₄N₂O₅ | Contains a para-nitrophenyl group; different reactivity profile |
| tert-Butyl N-(2-nitrophenyl)carbamate | C₁₁H₁₄N₂O₄ | Lacks the hexyl chain; simpler structure |
| tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate | C₁₈H₂₇N₂O₄ | Features a methoxy group; alters polarity and solubility |
Q & A
Basic: What are the standard synthetic routes for tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate, and what key reaction conditions must be optimized to achieve high yields?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving carbamate protection, amide coupling, and nitro-group functionalization. For example, a common approach involves:
Protection of amines : Use of tert-butyl carbamate (Boc) as a protecting group under anhydrous conditions (e.g., argon atmosphere) to prevent side reactions .
Nitro-substitution : Introduction of the 2-nitrophenyl moiety via nucleophilic acyl substitution or coupling reactions, often requiring catalysts like DMAP or DCC .
Oxohexyl chain formation : Ketone formation through oxidation or Friedel-Crafts acylation, with strict temperature control (0–5°C) to avoid over-oxidation .
Key optimizations :
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane/EtOH mixtures) enhance solubility and reaction efficiency .
- Inert atmosphere : Critical for moisture-sensitive intermediates to prevent Boc-group cleavage .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Diagnostic peaks include the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons from the 2-nitrophenyl ring (δ ~7.5–8.5 ppm), and amide NH (δ ~6.5–7.0 ppm, broad) .
- ¹³C NMR : Key signals are the carbonyl carbons (δ ~165–170 ppm for Boc and amide groups) and nitrophenyl carbons (δ ~120–150 ppm) .
- IR spectroscopy : Strong absorption bands for C=O (1705 cm⁻¹, Boc group) and NO₂ (1520 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How do variations in the nitro-substituted phenyl ring influence the compound's reactivity and stability in synthetic applications?
Methodological Answer:
The 2-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, which:
Enhance electrophilicity : Facilitates nucleophilic attack at the carbonyl group but may lead to unintended side reactions (e.g., nitro reduction under catalytic hydrogenation) .
Impact stability : Nitro groups can decompose under prolonged exposure to light or heat, necessitating dark storage and low-temperature handling .
Modify solubility : Polar nitro groups improve solubility in DMSO or DMF, critical for homogeneous reaction conditions .
Contradiction note : While computational models predict nitro groups to stabilize intermediates, experimental data show competing hydrolysis pathways under acidic conditions, requiring pH optimization .
Advanced: What strategies resolve discrepancies between computational predictions and experimental stereochemical outcomes in reactions involving this compound?
Methodological Answer:
Crystallographic validation : Use single-crystal X-ray diffraction (via SHELXL) to unambiguously assign stereochemistry, especially for chiral centers introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
